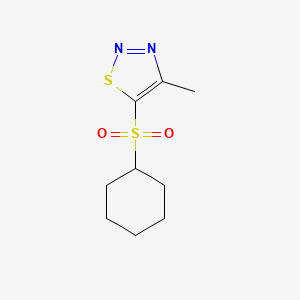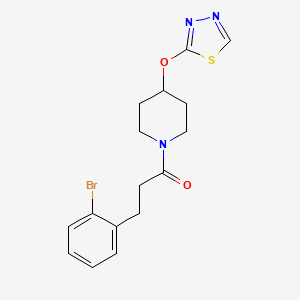
5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The papers provided discuss various thiadiazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves multi-step reactions starting from basic organic or inorganic compounds. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was achieved through a six-step process starting from 4-chlorobenzoic acid, involving esterification, hydrazination, salt formation, and cyclization . Similarly, the synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives employed a cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride . These methods highlight the complexity and versatility of thiadiazole synthesis, which may be applicable to the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is crucial for their interaction with biological targets. X-ray crystallographic studies have been used to determine the binding of thiadiazole sulfonamides to human carbonic anhydrase, revealing how the thiadiazole-sulfonamide moiety interacts with the enzyme's active site . This information is vital for understanding the molecular interactions and designing better inhibitors.
Chemical Reactions Analysis
Thiadiazole derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, 4-methyl-5-(substituted)imino-1,2,3,4-thiatriazolines undergo cycloaddition-elimination reactions with isocyanates to yield thiadiazolidine-3-ones . These reactions demonstrate the reactivity of thiadiazole derivatives and their potential for chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The switchable synthesis of 1,2,3-thiadiazoles and 1,2,3-triazoles from 2-cyanothioacetamides underlines the impact of solvent and reaction conditions on the outcome of the synthesis, which is essential for optimizing the properties of the desired compounds . Additionally, the antimicrobial and antioxidant evaluations of bicyclic thiadiazolo[3,2-a]pyrimidine analogues indicate the potential of thiadiazole derivatives as bioactive molecules .
Applications De Recherche Scientifique
Antimycobacterial and Antituberculosis Potential
Recent studies have highlighted the promising antimycobacterial properties of 1,2,3-thiadiazole derivatives. Angelova et al. (2022) synthesized a range of 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives and sulfonyl hydrazones, which showed significant minimum inhibitory concentrations against Mycobacterium tuberculosis. These compounds, including those with a 1,2,3-thiadiazole base, exhibit potent antimycobacterial activity and minimal cytotoxicity against normal cell lines, highlighting their potential as novel antituberculosis drugs (Angelova et al., 2022).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of 1,2,3-thiadiazole derivatives have been extensively studied. Sych et al. (2019) synthesized derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 1,3,4-thiadiazoles, and found them sensitive to both Gram-positive and Gram-negative bacteria. Additionally, these substances exhibited antifungal activity against Candida albicans, suggesting their potential in antimicrobial and antifungal applications (Sych et al., 2019).
Potential in Pesticide Development
1,2,3-Thiadiazoles are becoming an important branch in novel pesticide development due to their diverse biological activities. Zheng et al. (2010) reported the synthesis of three series of 5-methyl-1,2,3-thiadiazoles, which exhibited broad-spectrum activities against fungi and potent antivirus activities. These findings indicate the utility of 1,2,3-thiadiazoles, including 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole, in developing new pesticides (Zheng et al., 2010).
Applications in Synthesis of Novel Compounds
1,2,3-Thiadiazoles are also significant in the synthesis of novel compounds. Raap and Micetich (1968) explored the reaction of 1,2,3-thiadiazoles with base, leading to the formation of 1-alkynyl thioethers. This research demonstrates the role of 1,2,3-thiadiazoles in the synthesis of new chemical entities, which can have diverse applications in pharmaceutical and chemical research (Raap & Micetich, 1968).
Propriétés
IUPAC Name |
5-cyclohexylsulfonyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-7-9(14-11-10-7)15(12,13)8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZGBNKRFSKPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3016325.png)

![4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016327.png)
![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3016330.png)
![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)



![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)
![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)
![5-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3016344.png)

